2-(Difluoromethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2 |
InChI Key |
GNCDPUYXABYJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl Piperazine and Its Analogues
Foundational Synthetic Routes to Substituted Piperazines
The construction of the piperazine (B1678402) ring with substitution at the C-2 position can be achieved through several foundational synthetic routes. These methods often involve the formation of a key diamine intermediate followed by cyclization, or the direct functionalization of a pre-existing piperazine core.
Rapid Access Strategies for 2-Substituted Piperazine Derivatives
Rapid and efficient synthetic routes are highly desirable for the generation of libraries of bioactive compounds. One such strategy for the synthesis of 1-benzyl-2-substituted piperazines, including the 2-difluoromethyl derivative, has been developed to avoid the use of complex orthogonal protecting groups. tandfonline.comresearchgate.net This approach utilizes the readily available N,N'-dibenzylethylenediamine as a starting material. tandfonline.com
The key steps in this synthesis likely involve the mono-alkylation or acylation of one of the secondary amines of N,N'-dibenzylethylenediamine, followed by the introduction of the difluoromethyl-containing fragment and subsequent cyclization. The benzyl (B1604629) groups serve as protecting groups that can be removed in a later step to yield the free piperazine. This method offers a more direct and potentially scalable route to 1-benzyl-2-(difluoromethyl)piperazine compared to multi-step strategies requiring orthogonal protection. tandfonline.com
A general representation of this rapid access strategy is depicted below:
Table 1: Key Features of the Rapid Access Strategy
| Feature | Description |
| Starting Material | N,N'-dibenzylethylenediamine |
| Key Advantage | Avoids the need for orthogonal protecting groups on the piperazine nitrogens. |
| Applicability | Suitable for the synthesis of various 1-benzyl 2-substituted piperazines. |
| Potential Product | 1-Benzyl-2-(difluoromethyl)piperazine |
Syntheses Utilizing Orthogonal Protecting Group Strategies
Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules, including unsymmetrically substituted piperazines. These strategies allow for the selective deprotection of one nitrogen atom in the presence of another, enabling regioselective functionalization. Commonly used protecting groups for the nitrogen atoms of piperazine include benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and benzyl (Bn) groups.
The synthesis of a 2-substituted piperazine using an orthogonal approach typically involves the following steps:
Protection of a suitable diamine precursor with two different, orthogonally removable protecting groups.
Cyclization to form the piperazine ring.
Selective deprotection of one nitrogen atom.
Functionalization of the deprotected nitrogen.
Deprotection of the second nitrogen atom, if required.
This level of control is crucial for the synthesis of complex pharmaceutical intermediates where precise substitution patterns are necessary.
Reductive Amination Approaches in Piperazine Synthesis
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is frequently employed in the synthesis and functionalization of piperazines. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.
In the context of 2-substituted piperazine synthesis, reductive amination can be used in several ways:
Ring Formation: Intramolecular reductive amination of a suitably functionalized diamine precursor can lead to the formation of the piperazine ring.
N-Functionalization: Reductive amination of a pre-formed piperazine with an aldehyde or ketone is a common method for introducing substituents onto the nitrogen atoms.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the specific substrates and reaction conditions.
Nucleophilic Substitution Reactions in Piperazine Functionalization
Nucleophilic substitution reactions are a cornerstone of organic synthesis and are frequently utilized in the construction and modification of the piperazine scaffold. These reactions involve the attack of a nucleophile (in this case, a nitrogen atom of a diamine or piperazine) on an electrophilic carbon atom, leading to the displacement of a leaving group.
Key applications in piperazine synthesis include:
Ring Closure: An intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group within the same molecule, is a common strategy for forming the six-membered piperazine ring.
N-Alkylation: The reaction of a piperazine with an alkyl halide or sulfonate is a straightforward method for introducing alkyl substituents onto the nitrogen atoms.
The efficiency of these reactions depends on the nature of the nucleophile, the electrophile, and the leaving group, as well as the reaction conditions.
Stereoselective Synthesis of Chiral Difluoromethylated Piperazines
The introduction of stereocenters into the piperazine ring is of paramount importance in drug design, as different stereoisomers can exhibit vastly different pharmacological activities. The synthesis of enantiomerically enriched or diastereomerically pure difluoromethylated piperazines presents a significant synthetic challenge.
Diastereoselective Approaches for Enantiomerically Enriched Piperazines
Diastereoselective synthesis aims to control the formation of a new stereocenter relative to an existing one. In the context of 2-(difluoromethyl)piperazine, this can be achieved by using a chiral auxiliary or a chiral substrate to direct the stereochemical outcome of a key reaction step.
A relevant example, although for a trifluoromethyl analogue, is the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines bearing Ellman's auxiliary. nih.govacs.org This methodology allows for the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.govacs.org A similar strategy could potentially be adapted for the synthesis of 2-(difluoromethyl)piperazines by employing a suitable difluoromethylating agent.
The general principle of this approach involves:
Condensation of a chiral amine (or a derivative) with an appropriate aldehyde to form a chiral sulfinylimine.
Diastereoselective nucleophilic addition of a difluoromethyl source to the imine, with the stereoselectivity being directed by the chiral auxiliary.
Transformation of the resulting amine into the piperazine ring system.
Removal of the chiral auxiliary.
Table 2: Key Aspects of Diastereoselective Synthesis
| Aspect | Description |
| Controlling Element | Chiral auxiliary or chiral substrate. |
| Key Reaction | Diastereoselective nucleophilic addition to an imine or related electrophile. |
| Potential Reagent | A suitable nucleophilic difluoromethyl source. |
| Outcome | Formation of a specific diastereomer of the difluoromethylated piperazine precursor. |
While a specific diastereoselective synthesis for this compound is not detailed in the readily available literature, the principles established in related trifluoromethyl systems provide a strong foundation for the development of such methodologies. nih.govacs.org
Asymmetric Synthesis Leveraging Chiral Precursors
The asymmetric synthesis of piperazine derivatives, including those with a difluoromethyl substituent at the C-2 position, can be effectively achieved by utilizing enantiomerically pure starting materials derived from the chiral pool. This approach ensures the desired stereochemistry in the final product. Natural α-amino acids are common and versatile chiral precursors for this purpose.
One established strategy involves a multi-step synthesis starting from α-amino acids to generate orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org This method allows for the construction of the piperazine ring with a predetermined stereocenter. For instance, starting with a chiral amino acid, a key transformation involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This approach has been successfully applied to the synthesis of various chiral 2-substituted piperazines on a multigram scale. rsc.org
Another example is the synthesis of chiral nonracemic (piperazin-2-yl)methanols starting from the proteinogenic amino acid (S)-serine. researchgate.net The key step in this synthesis is the reaction of a chloroacetamide derivative with various primary amines to yield diastereomeric bicyclic piperazinediones. researchgate.net Similarly, (S)-aspartate and (S)-glutamate have been used as chiral precursors to prepare homologous piperazine-alcanols. researchgate.net The synthesis involves the N-1 alkylation of piperazinediones derived from these amino acids, followed by reduction. researchgate.net
While not specifically detailing the synthesis of this compound, these methodologies provide a clear and established framework for its asymmetric synthesis. By starting with a chiral precursor containing the difluoromethyl group, such as a difluoromethylated amino acid, the corresponding chiral this compound can be synthesized. The use of chiral auxiliaries, such as (R)-(-)-phenylglycinol, has also been reported for the asymmetric synthesis of 2-methylpiperazine, further demonstrating the utility of chiral precursors in controlling the stereochemistry of substituted piperazines. nih.gov
Table 1: Examples of Asymmetric Synthesis of Piperazine Derivatives from Chiral Precursors
| Chiral Precursor | Key Synthetic Step | Final Product Type | Reference |
| α-Amino acids | Aza-Michael addition of a chiral 1,2-diamine | Orthogonally protected 2-substituted piperazines | rsc.org |
| (S)-Serine | Reaction of chloroacetamide with primary amines to form bicyclic piperazinediones | Chiral (piperazin-2-yl)methanols | researchgate.net |
| (S)-Aspartate and (S)-Glutamate | N-1 alkylation of piperazinediones followed by reduction | Homologous piperazine-alcanols | researchgate.net |
| R-(-)-Phenylglycinol (as chiral auxiliary) | Diastereoselective methylation of a 2-oxopiperazine intermediate | (R)-(+)-2-Methylpiperazine | nih.gov |
Advanced Difluoromethylation Techniques in Piperazine Chemistry
The introduction of the difluoromethyl (CF2H) group into organic molecules can significantly alter their physicochemical and biological properties. In piperazine chemistry, advanced difluoromethylation techniques are crucial for the synthesis of novel analogues.
A recently developed and powerful strategy for the synthesis of N-difluoromethylated heterocycles is dearomative difluoromethylation. This approach allows for the direct incorporation of the -NCF2H motif into N-heterocyclic systems, including those that can serve as precursors to piperazines. A notable advancement in this area is the use of low-cost and commercially available bromo(difluoro)acetic acid as the difluoromethylating agent. chemrxiv.orgnih.govmatilda.sciencechemrxiv.orgacs.org
This method proceeds under mild, transition-metal-free conditions, typically using a base like potassium carbonate at room temperature. chemrxiv.orgnih.govchemrxiv.org The reaction is believed to proceed through the formation of a difluorocarbene intermediate. The success of this transformation is highly dependent on the nucleophilicity and steric environment of the nitrogen atom in the heteroarene ring. chemrxiv.orgmatilda.sciencechemrxiv.org This technique has been shown to be scalable to over 50 grams and is tolerant of a wide variety of functional groups, making it suitable for the late-stage functionalization of complex molecules. chemrxiv.orgmatilda.sciencechemrxiv.org While the direct dearomative difluoromethylation of a pre-formed piperazine ring is not the primary application, this method can be used to synthesize N-difluoromethylated precursors that can be further elaborated to form the piperazine scaffold.
Various reagents have been developed for the direct introduction of the difluoromethyl group onto heterocyclic systems. These reagents often operate via radical pathways, enabling the functionalization of C-H bonds.
One of the most significant recent developments is the invention of zinc bis(difluoromethanesulfinate), often abbreviated as DFMS or Zn(SO2CF2H)2. nih.govsigmaaldrich.comthieme-connect.com This reagent is an air-stable, free-flowing white powder that serves as an excellent source of the difluoromethyl radical (•CF2H) upon activation with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.govnih.gov The difluoromethylation using DFMS is operationally simple, scalable, and compatible with a broad range of nitrogen-containing heterocycles. nih.gov The reaction typically proceeds at room temperature in a mixture of dichloromethane (B109758) and water. thieme-connect.com The regioselectivity of the reaction suggests that the generated CF2H radical possesses nucleophilic character. sigmaaldrich.com
Other radical-based difluoromethylation methods utilize organic photoredox catalysis. nih.govdntb.gov.uarsc.orgresearchgate.net These methods often employ inexpensive and readily available reagents like sodium difluoromethanesulfonate (CF2HSO2Na) as the difluoromethyl radical precursor. nih.gov Visible light, in conjunction with an organic photosensitizer, initiates the reaction, which can use molecular oxygen as a green oxidant. nih.govresearchgate.net This approach avoids the need for metal catalysts and stoichiometric chemical oxidants, aligning with the principles of green chemistry. nih.govdntb.gov.ua
Table 2: Comparison of Advanced Difluoromethylation Techniques
| Technique | Reagent(s) | Mechanism | Key Features | Reference(s) |
| Dearomative Difluoromethylation | Bromo(difluoro)acetic acid, K2CO3 | Difluorocarbene | Transition-metal-free, mild conditions, scalable | chemrxiv.orgnih.govmatilda.sciencechemrxiv.orgacs.org |
| Radical Difluoromethylation | Zn(SO2CF2H)2 (DFMS), tBuOOH | Radical | Air-stable reagent, operationally simple, scalable | nih.govsigmaaldrich.comthieme-connect.com |
| Photoredox Catalysis | CF2HSO2Na, organic photosensitizer, visible light, O2 | Radical | Metal-free, green oxidant, mild conditions | nih.govdntb.gov.uaresearchgate.net |
Contemporary Synthetic Paradigms for Piperazine Ring Construction
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles are reflected in contemporary methods for constructing the piperazine scaffold.
One-pot multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. nih.govmdpi.com This approach minimizes waste, reduces reaction times, and simplifies purification procedures. The Ugi four-component reaction (U-4CR) is a prominent MCR that has been successfully employed in the synthesis of piperazine derivatives, particularly diketopiperazines (DKPs). nih.govmdpi.comrsc.orgnih.govthieme-connect.comresearchgate.net
In a typical Ugi-based synthesis of DKPs, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylaminocarboxamide intermediate. nih.gov By carefully choosing the starting materials, this intermediate can be designed to undergo a subsequent intramolecular cyclization to form the diketopiperazine ring. For example, using a β-acyl substituted acrylic acid in place of a simple carboxylic acid can lead directly to highly substituted 2,5-diketopiperazines in a single step. nih.gov Another strategy involves a Ugi reaction followed by a deprotection and cyclization sequence, which can also be performed in a one-pot fashion. rsc.orgnih.gov These MCR approaches offer a high degree of flexibility, allowing for the rapid generation of diverse libraries of piperazine derivatives by simply varying the starting components. nih.gov
Table 3: Examples of One-Pot Multicomponent Reactions for Piperazine Scaffolds
| MCR Type | Starting Materials | Intermediate/Key Step | Product | Reference(s) |
| Ugi/Aza-Michael | Aldehyde, amine, isocyanide, β-acyl substituted acrylic acid | Intramolecular Michael addition of the Ugi product | Highly substituted 2,5-diketopiperazines | nih.gov |
| Ugi/Deprotection/Cyclization/Reduction | N-protected amino acid, aldehyde, amine, isocyanide | Ugi-4CR followed by Boc-deprotection, intramolecular cyclization, and reduction | Enantiomerically pure N-protected-α-substituted piperazines | rsc.org |
| Ugi/De-Boc/Cyclize | Resin-bound amine, aldehyde, N-Boc-protected amino acid, isocyanide | Solid-phase Ugi reaction followed by cyclative cleavage | 2,5-Diketopiperazines | nih.gov |
| Ugi/Nucleophilic Substitution/N-Acylation | α-Aminoester, 3-bromopropionic acid, phenylglyoxal, isocyanide | Spontaneous cyclization of the Ugi adduct to a pyrrolidin-2-one, followed by further reaction | Pyrrolopiperazine-2,6-diones | acs.org |
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of piperazines. mdpi.com These approaches focus on using more environmentally benign solvents, reducing energy consumption, and employing catalytic methods.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for the synthesis of piperazine derivatives. mdpi.comnih.govresearchgate.netresearchgate.net Microwave irradiation can significantly shorten reaction times compared to conventional heating, often leading to higher yields and cleaner reactions. mdpi.comnih.gov Solvent-free, microwave-assisted routes for the synthesis of 2,5-diketopiperazines from N-Boc dipeptide esters have been reported, offering an environmentally friendly alternative to traditional methods. researchgate.net
The use of green solvents is another important aspect of green piperazine synthesis. Reactions are increasingly being designed to be performed in water, ethanol (B145695), or other less hazardous solvents.
Photoredox catalysis, as mentioned in the context of difluoromethylation, is also a key green chemistry approach. mdpi.com By using visible light as a renewable energy source and often employing purely organic photocatalysts, these methods avoid the use of toxic and expensive transition metals. mdpi.com The ability to use air as a green oxidant further enhances the sustainability of these reactions. nih.gov These photocatalytic methods have been applied to the C-H functionalization of piperazines, providing a sustainable route to novel derivatives. mdpi.com
Green Chemistry Approaches in Piperazine Synthesis
Microwave-Assisted Transformations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. This technology is particularly advantageous for the synthesis of piperazine derivatives, where conventional heating methods may require prolonged reaction times. The synthesis of 2,5-piperazinediones, for example, can be efficiently achieved through the microwave irradiation of N-Boc dipeptide esters in a solvent-free environment. This approach significantly reduces reaction times compared to traditional thermal methods.
While a specific microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the general principles can be applied. A plausible strategy involves the cyclization of a suitably substituted diamine precursor containing the difluoromethyl moiety. Microwave irradiation can facilitate the rapid formation of the piperazine ring, often with enhanced regioselectivity and cleaner reaction profiles.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Piperazinedione Synthesis
| Entry | Starting Material | Product | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) |
|---|---|---|---|---|
| 1 | N-Boc-Ala-Gly-OMe | Cyclo(Ala-Gly) | 2 h, 98% | 5 min, 95% |
| 2 | N-Boc-Phe-Gly-OMe | Cyclo(Phe-Gly) | 2 h, 96% | 5 min, 94% |
Photoredox Catalysis in Piperazine Formation
Visible-light photoredox catalysis offers a mild and efficient platform for various organic transformations, including the formation of C-C and C-heteroatom bonds. This methodology is predominantly utilized for the functionalization of the piperazine core rather than its initial formation. However, the principles of photoredox catalysis can be envisioned in ring-closing strategies. For instance, a difluoromethyl radical, generated photochemically from a suitable precursor like CF₂HSO₂Cl, could potentially be used in radical cyclization reactions to form the piperazine ring. The process typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the key radical intermediates.
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and metal contamination in final products. For fluorinated compounds, catalyst-free approaches often rely on the inherent reactivity of the starting materials, sometimes promoted by hydrogen-bond interactions or the use of specific solvents.
A rapid and efficient synthesis of 1-benzyl-2-difluoromethyl-piperazine has been described that avoids the need for orthogonal protection of the two nitrogen atoms, a common requirement in other synthetic routes. This pathway represents a significant advantage for creating 2-substituted piperazines. While not strictly "catalyst-free" in all steps, it minimizes complex catalytic cycles. Transition-metal-free syntheses have also been developed for related structures, such as in the synthesis of the drug Ribociclib, where a palladium-catalyzed Buchwald-Hartwig amination was replaced with a method using lithium bis(trimethylsilyl)amide (LiHMDS) as a base to circumvent issues with metal catalyst removal.
Functionalization of the Piperazine Core
Once the this compound scaffold is formed, its utility can be expanded through functionalization at the carbon and nitrogen atoms of the ring.
Direct Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has become a primary strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. For piperazines, this typically targets the α-carbons adjacent to the nitrogen atoms.
Photoredox catalysis has proven to be a breakthrough in this area. MacMillan and co-workers demonstrated that an iridium-based photocatalyst could mediate the α-C–H arylation and vinylation of an N-Boc protected piperazine. The mechanism involves the generation of an α-amino radical, which then couples with a radical acceptor. This approach overcomes many of the challenges associated with traditional methods like α-lithiation, which can suffer from side reactions.
Transition-metal-catalyzed C-H functionalization is another powerful, albeit less developed, avenue for piperazines compared to other N-heterocycles. Schafer and colleagues reported a tantalum-catalyzed hydroaminoalkylation that successfully alkylates the α-position of N-aryl piperazines with terminal olefins, albeit at high temperatures.
Table 2: Examples of Direct C-H Functionalization of Piperazine Derivatives
| Method | Piperazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| Photoredox Arylation | N-Boc, N'-Ph-piperazine | 4-Methoxy-benzonitrile | Ir(ppy)₃, NaOAc, Blue LED | α-Arylated Piperazine | 95% |
| Photoredox Vinylation | N-Boc, N'-Ph-piperazine | Vinyl sulfone | Ir(ppy)₃, NaOAc, Blue LED | α-Vinylated Piperazine | 74% |
Chain Extension Reactions of Piperazine Derivatives
Chain extension reactions, typically occurring at the nitrogen atoms, are crucial for elaborating the piperazine scaffold to build target molecules. These reactions commonly involve nucleophilic substitution or reductive amination.
A base-induced, catalyst-free reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. This three-component reaction utilizes disulfides, an electrophilic nitrogen source, and trimethylsilyl (B98337) cyanide to achieve chain extension at one of the piperazine nitrogens. This method is notable for its use of ethanol as a green solvent and its insensitivity to water and oxygen.
Furthermore, zinc-mediated chain-extension reactions have been explored for related heterocyclic systems like β-keto esters, suggesting potential applicability for modifying piperazine derivatives bearing suitable functional groups.
Chemical Reactivity and Derivatization of 2 Difluoromethyl Piperazine
Reactivity Patterns of the Difluoromethyl Group in Piperazine (B1678402) Derivatives
The difluoromethyl (CHF₂) group, while generally considered stable, can participate in specific chemical transformations under appropriate conditions. Its reactivity is influenced by the strong electron-withdrawing nature of the two fluorine atoms, which affects the C-H and C-F bonds.
Oxidation Pathways
The oxidation of the difluoromethyl group in heterocyclic compounds is not a commonly reported transformation due to its general stability. However, under forcing conditions or with specific reagents, oxidation can potentially occur. While direct oxidation of the CHF₂ group in 2-(difluoromethyl)piperazine has not been extensively documented, analogous transformations in other fluorinated molecules suggest possible pathways. For instance, strong oxidizing agents could potentially convert the difluoromethyl group to a carbonyl fluoride, which would be highly reactive and likely hydrolyze to a carboxylic acid. It is important to note that the piperazine ring itself is susceptible to oxidation, which can lead to the formation of various degradation products, including piperazinones and ethylenediamine derivatives, further complicating selective oxidation of the difluoromethyl group chemrxiv.org.
Reduction Pathways
The reduction of a difluoromethyl group to a methyl group is a challenging transformation due to the strength of the C-F bonds. Catalytic hydrogenation, a common method for many reductions, is typically ineffective for C-F bond cleavage. However, specific reagents and conditions have been developed for the hydrodefluorination of fluorinated compounds. For example, treatment with strong reducing agents in the presence of a hydrogen source may achieve this conversion. A recent study demonstrated the hydrodefluorinative reduction of N-difluoromethylated heterocycles to the corresponding N-methylated products in a single step using sodium borohydride (B1222165) and alumina chemrxiv.org. While this example involves an N-CHF₂ group, it suggests that similar reductive strategies might be adaptable for the C-CHF₂ group in this compound, potentially proceeding through a radical mechanism or via hydride attack.
Nucleophilic Substitution Reactions Involving Fluorinated Centers
Nucleophilic substitution of a fluorine atom from a difluoromethyl group is generally difficult due to the high bond energy of the C-F bond and the poor leaving group ability of the fluoride ion. However, in certain contexts, such as when the difluoromethyl group is attached to a system that can stabilize a negative charge, nucleophilic attack can be facilitated. For instance, deprotonation of the C-H bond in the difluoromethyl group can generate a difluorocarbanion, which can then act as a nucleophile in subsequent reactions acs.org.
Alternatively, under specific conditions, the fluoride ion can be displaced. One study demonstrated the selective removal of a single fluorine atom from aromatic trifluoromethyl and difluoroalkyl substituents through an intramolecular nucleophilic attack by a nitrogen atom, leading to a cyclized product chemrxiv.org. This suggests that intramolecular reactions involving one of the piperazine nitrogens could potentially lead to substitution at the difluoromethyl carbon. Furthermore, the reaction of N-difluoromethyltriazolium triflate with fluoride ions has been shown to proceed via an Sₙ2 mechanism to form fluoroform, indicating that direct nucleophilic substitution at a difluoromethyl carbon is possible under the right electronic conditions whiterose.ac.uk.
Reactions of the Piperazine Nitrogen Atoms
The nitrogen atoms of the piperazine ring are nucleophilic and readily participate in a variety of chemical reactions, allowing for extensive derivatization of the this compound scaffold.
N-Alkylation and N-Acylation Reactions
N-acylation is also a facile process, typically carried out by reacting the piperazine with an acyl chloride, anhydride, or carboxylic acid in the presence of a coupling agent. These reactions are generally high-yielding and provide stable amide products. The presence of the electron-withdrawing difluoromethyl group at the 2-position may slightly decrease the nucleophilicity of the adjacent nitrogen atom, but both nitrogens remain sufficiently reactive for these transformations.
| Reaction Type | Reagent Class | General Conditions | Product Type |
| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) | N-Alkyl-2-(difluoromethyl)piperazine |
| Aldehydes/Ketones | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | N-Alkyl-2-(difluoromethyl)piperazine | |
| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acyl-2-(difluoromethyl)piperazine |
| Carboxylic Acids (RCOOH) | Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) | N-Acyl-2-(difluoromethyl)piperazine |
Formation of N-Substituted Piperazine Derivatives
The versatile reactivity of the piperazine nitrogen atoms allows for the synthesis of a wide array of N-substituted derivatives of this compound. Beyond simple alkyl and acyl groups, more complex moieties can be introduced to tailor the properties of the final molecule.
Common synthetic strategies for creating N-substituted piperazine derivatives include:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl and N-heteroaryl bonds nih.gov. It allows for the introduction of a wide range of aromatic and heteroaromatic substituents onto the piperazine nitrogen.
Ullmann Condensation: A copper-catalyzed reaction that also enables the formation of N-aryl bonds, often under milder conditions than the Buchwald-Hartwig amination nih.gov.
Nucleophilic Aromatic Substitution (SₙAr): When the aromatic or heteroaromatic ring is sufficiently electron-deficient (e.g., containing nitro or cyano groups), direct nucleophilic substitution by the piperazine nitrogen can occur nih.govacs.org.
Michael Addition: The piperazine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.
Ring-Opening Reactions: Piperazines can act as nucleophiles to open strained rings such as epoxides and aziridines, resulting in the formation of β-hydroxyalkyl or β-aminoalkyl substituted piperazines.
The presence of the difluoromethyl group is generally well-tolerated under the conditions required for these reactions, making this compound a valuable building block for the synthesis of diverse and complex molecules.
| Synthesis Strategy | Key Reagents/Catalysts | Type of Bond Formed | Example Product Class |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | N-Aryl / N-Heteroaryl | N-Aryl-2-(difluoromethyl)piperazine |
| Ullmann Condensation | Cu catalyst, Base | N-Aryl | N-Aryl-2-(difluoromethyl)piperazine |
| Nucleophilic Aromatic Substitution | Electron-deficient (hetero)arene | N-Aryl / N-Heteroaryl | N-(Nitroaryl)-2-(difluoromethyl)piperazine |
| Michael Addition | α,β-Unsaturated carbonyl | N-C | 3-(2-(Difluoromethyl)piperazin-1-yl)propanone |
| Epoxide Ring Opening | Epoxide | N-C | 1-(2-(Difluoromethyl)piperazin-1-yl)-2-hydroxypropane |
Derivatization for Enhanced Molecular Complexity
The presence of two secondary amine functionalities in this compound allows for a variety of derivatization strategies to enhance molecular complexity. These reactions typically target one or both nitrogen atoms, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.
Coupling Reactions for Conjugate Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are widely used to functionalize piperazine scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for the N-arylation of amines. While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the general principles of this reaction are applicable.
In a typical Buchwald-Hartwig reaction, an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. For a monosubstituted piperazine like this compound, regioselectivity can be a key consideration, although often a mixture of products may be obtained without a directing or protecting group strategy. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Piperazines
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
This table represents general conditions for the Buchwald-Hartwig amination of piperazine derivatives and is not based on specific experimental data for this compound.
The successful application of these methods to this compound would yield N-aryl-2-(difluoromethyl)piperazines, which are valuable intermediates in the synthesis of biologically active compounds.
Reactions with Carbonyl Compounds and Electrophiles
The nucleophilic nature of the secondary amines in this compound allows for facile reactions with a variety of carbonyl compounds and other electrophiles.
Reductive Amination: This is a versatile method for the N-alkylation of amines. The reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method is widely used in the synthesis of pharmaceutical compounds. The reaction of this compound with a suitable aldehyde or ketone would provide access to a diverse range of N-alkylated derivatives.
Acylation: this compound can be readily acylated by reacting it with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amides. Depending on the stoichiometry, either mono- or di-acylation can be achieved. Acylation is a common strategy to introduce a variety of functional groups and to modulate the properties of the parent molecule.
Reactions with Other Electrophiles: The nitrogen atoms of this compound can also react with other electrophiles such as sulfonyl chlorides to form sulfonamides, isocyanates to form ureas, and isothiocyanates to form thioureas. These reactions further expand the chemical space accessible from this building block.
Utilization as Reagents in Peptide Derivatization
Piperazine derivatives are utilized in peptide chemistry, both as integral parts of peptide mimetic structures and as derivatizing agents. While the direct use of this compound as a reagent in peptide derivatization is not well-documented, its structural features suggest potential applications.
Piperazine derivatives can be used to derivatize the C-terminus of peptides. This is typically achieved by activating the carboxylic acid of the peptide with a coupling agent and then reacting it with the piperazine. This modification can enhance the stability of the peptide against enzymatic degradation and alter its pharmacokinetic profile.
Furthermore, substituted piperazines can be incorporated as building blocks into peptide sequences to create peptidomimetics. The piperazine ring can act as a constrained dipeptide mimic, influencing the conformation of the resulting molecule. The difluoromethyl substituent in this compound could introduce unique conformational biases and metabolic stability.
Computational and Theoretical Investigations of 2 Difluoromethyl Piperazine and Analogues
Quantum Chemical Studies on Molecular Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental structural and electronic features of piperazine (B1678402) derivatives. researchgate.netmdpi.com These methods allow for the detailed exploration of conformational landscapes, electronic orbital distributions, and charge-related properties that govern molecular interactions.
Typical Conformational Energy Differences in 2-Substituted Piperazines
| Substituent Group | Preferred Conformation | Method of Analysis |
|---|---|---|
| General Acyl/Aryl | Axial | Computational Chemistry nih.gov |
| Ether-linked groups | Axial (stabilized by H-bond) | Computational Chemistry nih.gov |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO is associated with the capacity to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netbohrium.com
For piperazine derivatives, computational methods like DFT are used to calculate the energies of these frontier orbitals. researchgate.netphyschemres.org These calculations reveal how substituents, such as the difluoromethyl group, influence the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's reactivity and electronic properties. rsc.org Analysis of aryl sulfonyl piperazine derivatives has shown that the energies of the frontier orbitals can be measured to explain electronic transitions within the molecules. researchgate.net
Representative Frontier Orbital Energies for a Piperazine Derivative
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| LUMO | -0.98 | Electron Acceptor |
| HOMO | -6.12 | Electron Donor |
| Energy Gap (LUMO-HOMO) | 5.14 | Indicator of Chemical Stability |
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. youtube.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP surface is color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack), and green areas represent neutral potential. wolfram.comnih.gov
In the context of piperazine derivatives, MEP analysis can identify the most reactive sites for interactions like hydrogen bonding and electrophilic additions. researchgate.net For instance, studies on aryl sulfonyl piperazine derivatives have used MEP analysis to identify that negative electrostatic potentials are localized on the sulfamide function, while positive potentials are found on hydrogen atoms. researchgate.net This information is invaluable for understanding how a molecule like 2-(difluoromethyl)piperazine will interact with biological targets or other reactants. nih.gov The MEP is calculated by considering the force acting on a positive test charge from the molecule's nuclei and electron cloud, providing a robust prediction of its chemical behavior. youtube.comuni-muenchen.de
In Silico Design and Prediction of Molecular Interactions
Computational approaches are pivotal in the rational design of new molecules, offering a predictive lens through which to view potential molecular interactions and properties before undertaking extensive synthetic and experimental work. For compounds like this compound, in silico methods can forecast binding affinities, identify key intermolecular interactions, and guide the optimization of chemical structures for enhanced biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a this compound analogue, might interact with the active site of a protein.
Researchers have utilized molecular docking to investigate various piperazine derivatives, providing a framework for how this compound might be studied. For instance, in the design of novel anticancer agents, molecular docking studies on piperazine-chalcone hybrids targeting the VEGFR-2 kinase have been performed. These studies help in visualizing the binding modes and identifying key interactions such as hydrogen bonds and hydrophobic contacts that are essential for inhibitory activity tandfonline.com.
Similarly, in silico analysis of piperazine-substituted 1,4-naphthoquinone derivatives as potential PARP-1 inhibitors revealed specific interactions with critical amino acids like Gly863, Asp766, and Tyr907 acs.orgnih.gov. These findings are instrumental in mapping the interaction landscape and guiding the synthesis of more potent inhibitors. The docking scores from such studies provide a quantitative estimate of the binding affinity, allowing for the ranking of potential drug candidates.
Table 1: Example Molecular Docking Scores of Piperazine Analogues against PARP-1 acs.orgnih.gov
| Compound | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
| Analogue 5 | -7.17 | -52.51 |
| Analogue 9 | -7.41 | -43.77 |
| Analogue 13 | -7.37 | -62.87 |
These examples underscore the utility of molecular docking in mapping the potential interactions of this compound with various biological targets, thereby facilitating the design of new therapeutic agents.
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that correlate the structural or property descriptors of a set of compounds with their observed biological activity or a specific property. These models are invaluable for predicting the activity of novel compounds and for providing guidance in the design of analogues with improved characteristics.
For piperazine derivatives, QSAR studies have been successfully employed to develop models that predict their biological activities. For example, a study on piperazine-based mTORC1 inhibitors identified several molecular descriptors that are significantly correlated with their inhibitory activity. researchgate.net These descriptors include electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO), as well as physicochemical properties such as molar refractivity (MR) and aqueous solubility (Log S) researchgate.net.
By establishing a mathematical relationship between these descriptors and the biological activity, researchers can predict the potency of new, unsynthesized piperazine analogues. This approach saves significant time and resources by prioritizing the synthesis of compounds with the highest predicted activity.
Table 2: Key Molecular Descriptors in a QSAR Model for Piperazine-Based mTORC1 Inhibitors researchgate.net
| Descriptor | Description | Correlation with Activity |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electronic |
| ω | Electrophilicity Index | Electronic |
| MR | Molar Refractivity | Physicochemical |
| Log S | Aqueous Solubility | Physicochemical |
| PSA | Topological Polar Surface Area | Topological |
| n | Refractive Index | Physicochemical |
Such QSPR/QSAR models provide a robust framework for guiding the design of this compound analogues with optimized properties.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This method is particularly useful for understanding the flexibility of molecules and the intricate details of binding interactions.
A crucial aspect of understanding the behavior of this compound is its conformational preference. A study on 2-substituted piperazines revealed that for 1-acyl and 1-aryl derivatives, the axial conformation of the substituent is generally preferred nih.gov. This preference can be further stabilized by the formation of intramolecular hydrogen bonds in certain analogues nih.gov. The axial orientation can also dictate the spatial arrangement of key nitrogen atoms, which can be critical for receptor binding, as seen in mimics of nicotine nih.gov. Understanding the conformational propensities of the difluoromethyl group at the 2-position is therefore essential for predicting its interaction with biological targets.
MD simulations have also been employed to investigate the binding stability of piperazine derivatives to their target proteins. For example, simulations of piperazine-substituted compounds with PARP-1 have confirmed the stability of the interactions observed in molecular docking studies and have highlighted the most persistent interactions over the simulation time acs.orgnih.gov. These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for binding.
Furthermore, MD simulations can be used to study the influence of the solvent environment on the conformation and dynamics of piperazine analogues, providing a more realistic model of their behavior in a biological context njit.edu.
Table 3: Conformational Preferences of 2-Substituted Piperazines nih.gov
| Substituent Type | Preferred Conformation | Stabilizing Factors |
| 1-Acyl | Axial | Steric and electronic effects |
| 1-Aryl | Axial | Steric and electronic effects |
| Ether-linked | Axial | Intramolecular hydrogen bonding |
These computational investigations into the conformation and binding dynamics of piperazine analogues provide a solid foundation for predicting the behavior of this compound and for designing novel compounds with enhanced therapeutic potential.
Applications As a Building Block in Complex Chemical Synthesis
Role in the Construction of Diverse Heterocyclic Systems
The 2-(difluoromethyl)piperazine moiety serves as an excellent synthon for incorporation into larger, more complex heterocyclic frameworks. The two nitrogen atoms of the piperazine (B1678402) ring retain their nucleophilicity, allowing for standard N-alkylation and N-arylation reactions, which are fundamental methods for constructing N-arylpiperazines and related structures. nih.gov These reactions, such as the Buchwald-Hartwig amination or classical nucleophilic substitution, facilitate the connection of the this compound unit to various aromatic and heterocyclic systems. nih.gov
The presence of the difluoromethyl group can significantly influence the reactivity and properties of the resulting molecules. Unlike the strongly electron-withdrawing trifluoromethyl group, the difluoromethyl group can also act as a hydrogen bond donor, potentially introducing new binding interactions with biological targets. This dual electronic nature makes it a valuable substituent in drug design. By employing this compound, chemists can create novel heterocyclic conjugates, such as those linked to vindoline (B23647) or dihydrofuran scaffolds, thereby accessing new chemical space with potential therapeutic applications. nih.govmdpi.com
Table 1: Potential Reactions for Incorporating this compound into Heterocyclic Systems
| Reaction Type | Reactant | Product Type | Significance of CHF2 Group |
|---|---|---|---|
| N-Arylation (e.g., Buchwald-Hartwig) | Aryl Halide/Triflate | N-Aryl-2-(difluoromethyl)piperazine | Modulates basicity and conformation of the piperazine ring. |
| N-Alkylation | Alkyl Halide | N-Alkyl-2-(difluoromethyl)piperazine | Introduces diverse side chains while maintaining the core scaffold. |
| Reductive Amination | Aldehyde/Ketone | N-Substituted-2-(difluoromethyl)piperazine | Forms C-N bonds to connect to various molecular fragments. |
| Amide Coupling | Acyl Chloride/Carboxylic Acid | N-Acyl-2-(difluoromethyl)piperazine | Creates stable amide linkages for building complex structures. |
Contribution to the Design of Molecular Scaffolds
The piperazine ring itself is a quintessential molecular scaffold, providing a robust framework to which various functional groups can be attached in a defined spatial orientation. nih.govnih.gov The synthesis of this compound provides a new class of C-substituted piperazine scaffolds with distinct properties compared to the parent ring or other derivatives. mdpi.com
The introduction of the CHF2 group at the C-2 position breaks the symmetry of the piperazine ring, creating a chiral scaffold that can be used for developing stereospecific interactions with biological targets. This modification impacts the scaffold's lipophilicity and basicity—key parameters in determining a molecule's pharmacokinetic profile. acs.org Medicinal chemists can leverage this scaffold by functionalizing the N1 and N4 positions to generate extensive libraries of compounds for drug discovery programs. nih.gov The this compound scaffold thus offers a strategic advantage, combining the proven benefits of the piperazine core with the unique modulatory effects of a difluoromethyl substituent. acs.org
Synthetic Utility in the Preparation of Advanced Precursors
The value of a building block is often defined by its utility in creating advanced intermediates that can be easily elaborated into a range of final products. This compound derivatives are excellent examples of such advanced precursors. A rapid and efficient synthesis of 1-benzyl-2-difluoromethyl-piperazine has been developed, starting from the commercially available N,N'-dibenzylethylenediamine. tandfonline.comresearchgate.net This pathway is advantageous as it avoids the need for complex orthogonal protecting group strategies at the two nitrogen atoms. tandfonline.com
This N-benzylated derivative is a particularly useful precursor. The benzyl (B1604629) group at the N-1 position can be selectively removed under specific reaction conditions, such as treatment with 1-chloroethyl chloroformate (ACE-Cl), leaving the N-4 nitrogen available for functionalization. tandfonline.com Subsequently, the N-1 position can be deprotected to allow for further modification. This stepwise functionalization enables the regioselective synthesis of diverse 1,4-disubstituted 2-(difluoromethyl)piperazines, making it a highly valuable intermediate for systematic structure-activity relationship (SAR) studies. researchgate.net
Table 2: Synthetic Pathway to 1-Benzyl-2-(difluoromethyl)piperazine
| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | N,N'-dibenzylethylenediamine | Ethyl 2,2-difluoro-3-hydroxypropanoate | Ethyl 1,4-dibenzylpiperazine-2-carboxylate | - |
| 2 | Ethyl 1,4-dibenzylpiperazine-2-carboxylate | DIBAL-H | (1,4-Dibenzylpiperazin-2-yl)methanol | 98% (as aldehyde precursor) |
| 3 | (1,4-Dibenzylpiperazin-2-yl)methanol | Dess-Martin periodinane | 1,4-Dibenzylpiperazine-2-carbaldehyde | - |
| 4 | 1,4-Dibenzylpiperazine-2-carbaldehyde | Deoxofluor | 1,4-Dibenzyl-2-(difluoromethyl)piperazine | - |
| 5 | 1,4-Dibenzyl-2-(difluoromethyl)piperazine | ACE-Cl, then MeOH | 1-Benzyl-2-(difluoromethyl)piperazine | - |
Data synthesized from the route described by Manfredini et al. tandfonline.com
Advanced Spectroscopic and Analytical Characterization of 2 Difluoromethyl Piperazine and Derivatives
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org While specific experimental MS/MS data for 2-(Difluoromethyl)piperazine is not extensively available in the literature, its fragmentation pathway can be predicted based on the known behavior of piperazine (B1678402) derivatives and other cyclic compounds containing fluorinated substituents. nih.govresearchgate.net
Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the this compound ion is selected in the first stage of the mass spectrometer. In the collision cell, this precursor ion is subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.
The fragmentation of the piperazine ring is expected to proceed through several key pathways:
Alpha-Cleavage: The most common fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com For this compound, this would involve the cleavage of the C2-C3 bond or the C6-N1 bond, leading to the opening of the piperazine ring.
Ring Fission: A characteristic pathway for piperazine derivatives involves the cleavage of the ring at two points, often resulting in the neutral loss of a portion of the ring, such as an ethylamine or N-methylpiperazine moiety in substituted compounds. researchgate.net
Loss of the Difluoromethyl Group: Studies on cyclic compounds with difluoramino groups have shown that an initial fragmentation step often involves the loss of a geminal substituent. nih.govresearchgate.net By analogy, the loss of the difluoromethyl radical (•CHF2) or the elimination of a neutral difluorocarbene (:CF2) or hydrogen fluoride (HF) from the parent ion are plausible fragmentation pathways. The fragmentation of perfluoroalkyl anions is also known to sometimes involve fluorine migration, which could lead to complex rearrangements prior to fragmentation. nih.gov
The resulting product ions provide a structural fingerprint of the molecule. The primary fragmentation pathways are anticipated to involve ring opening and the loss of the difluoromethyl side chain, leading to a series of smaller charged fragments.
Table 1: Predicted Major Ions in the MS/MS Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 137.08 | [C5H11F2N2]+ | Parent ion [M+H]+ |
| 86.09 | [C4H10N2]+• | Loss of CHF2 radical |
| 70.07 | [C4H8N]+ | Ring cleavage and subsequent fragmentation |
| 56.05 | [C3H6N]+ | Further fragmentation of the piperazine ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, its solid-state conformation can be reliably inferred from studies on piperazine and its fluorinated derivatives, most notably 2-(trifluoromethyl)piperazine. researchgate.neted.ac.uk
It is well-established that the piperazine ring adopts a stable chair conformation in the solid state. ed.ac.uk For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Research on 2-(trifluoromethyl)piperazine has shown that the bulky and electronegative CF₃ group preferentially occupies the equatorial position. researchgate.net This arrangement minimizes steric hindrance and is the most energetically favorable conformation. It is therefore highly probable that the difluoromethyl group in this compound also adopts the equatorial position on the chair-form ring.
Table 4: Predicted Crystallographic Properties for this compound
| Parameter | Predicted Value / Feature | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic | Common for piperazine derivatives nih.gov |
| Space Group | P2₁/c or similar | Common for piperazine derivatives ntu.ac.uk |
| Ring Conformation | Chair | Based on piperazine and its derivatives ed.ac.uk |
| Substituent Position | Equatorial | Analogy with 2-(trifluoromethyl)piperazine researchgate.net |
| Key Intermolecular Forces | N-H···N Hydrogen Bonding | Characteristic of secondary amines ed.ac.uk |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-(Difluoromethyl)piperazine derivatives?
- Methodology : Use a nucleophilic substitution approach with this compound as the core. Optimize solvent polarity (e.g., DMF for high solubility), base strength (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agents like propargyl bromide). Monitor reaction progress via TLC (hexane:ethyl acetate gradients) and purify via silica gel chromatography .
- Key Parameters : Reaction time (6–12 hours at room temperature), temperature control to avoid side reactions, and inert atmosphere (N₂/Ar) for moisture-sensitive intermediates.
Q. How are structural and purity analyses performed for this compound derivatives?
- Analytical Workflow :
- Spectroscopy : IR for functional group verification (e.g., C-F stretching at 1100–1200 cm⁻¹), ¹H/¹³C NMR for regiochemical confirmation.
- Chromatography : HPLC for purity assessment (≥98% by area normalization), GC-MS for volatile intermediates.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination in bioactive derivatives .
Q. What in vitro assays are suitable for preliminary biological screening of this compound analogs?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine/serotonin transporters using [³H]GBR 12935) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding modes of this compound derivatives?
- Computational Strategy :
- DFT Calculations : Optimize geometries at B3LYP/6-311G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., 5-HT₇ receptor; PDB ID: 5XGV). Prioritize derivatives with strong hydrogen bonding to Ser5.42 and hydrophobic contacts with Phe6.51 .
Q. How do structural modifications (e.g., fluorination, aromatic substitution) impact the pharmacokinetic profile of this compound analogs?
- SAR Insights :
- Metabolic Stability : Replace piperazine with homopiperazine to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 6.8 hours in rat liver microsomes) .
- Lipophilicity : Introduce para-fluoro substituents on aryl rings (logP increase from 1.2 to 2.5) to enhance blood-brain barrier penetration .
Q. What strategies resolve contradictory data in biological activity between structurally similar derivatives?
- Troubleshooting Approach :
- Orthogonal Assays : Compare radioligand binding (e.g., Ki) with functional assays (e.g., cAMP inhibition for GPCRs) to confirm target engagement .
- Crystallographic Validation : Resolve enantiomeric mixtures (e.g., chiral HPLC) to isolate bioactive conformers .
Q. How are multi-step synthetic routes optimized for functionalized this compound derivatives?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
